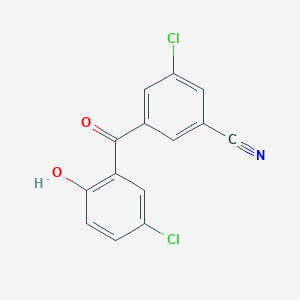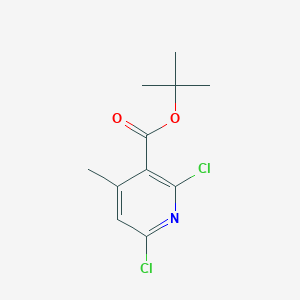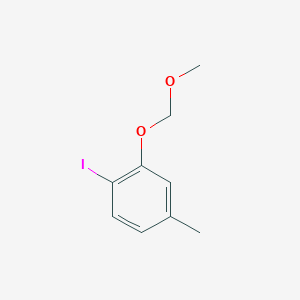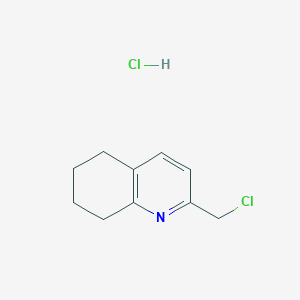
Se-DMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selenium Dimethyl Carbonate typically involves the oxidative carbonylation of methanol. This method includes two separated reactions: the synthesis of dimethyl carbonate and the synthesis of methyl nitrite. Dimethyl carbonate is synthesized in the gas phase from carbon monoxide and methyl nitrite over a palladium(II) compound-supported catalyst, generating nitrogen monoxide as a byproduct .
Industrial Production Methods
Industrial production of Selenium Dimethyl Carbonate follows similar synthetic routes but on a larger scale. The process involves the oxidative carbonylation of vaporized methanol with dimethyl oxalate as a byproduct. This method achieves high methanol conversion and dimethyl carbonate selectivity using an isothermal fixed-bed reactor at 130°C .
化学反応の分析
Types of Reactions
Selenium Dimethyl Carbonate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of Selenium Dimethyl Carbonate to its oxidized forms.
Reduction: Reduction reactions can convert Selenium Dimethyl Carbonate to its reduced forms.
Substitution: Nucleophilic substitution reactions where Selenium Dimethyl Carbonate acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Reagents like potassium carbonate and 18-crown-6 are used under specific conditions.
Major Products
The major products formed from these reactions include various methylated derivatives and other organic compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
Selenium Dimethyl Carbonate has a wide range of scientific research applications:
作用機序
The mechanism of action of Selenium Dimethyl Carbonate involves its role as an ambident electrophile. It can undergo nucleophilic substitution reactions, where the leaving group rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in catalytic amounts . This mechanism is crucial for its applications in green chemistry and sustainable synthesis.
類似化合物との比較
Similar Compounds
Dimethyl Carbonate: A similar compound with widespread industrial applications, including as a methylating agent and co-solvent in lithium-ion batteries.
Ethylene Carbonate: Another carbonate ester used in similar applications but with different physical and chemical properties.
Propylene Carbonate: Used as a solvent and in the production of polycarbonates, similar to Selenium Dimethyl Carbonate.
Uniqueness
Selenium Dimethyl Carbonate stands out due to its unique combination of antioxidant, anti-damage, and anti-edema properties. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C13H15ClO3Se |
|---|---|
分子量 |
333.68 g/mol |
IUPAC名 |
Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate |
InChI |
InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChIキー |
KURKEPPKABHBNC-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)

![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
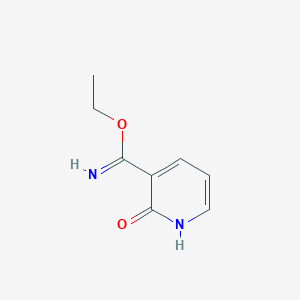

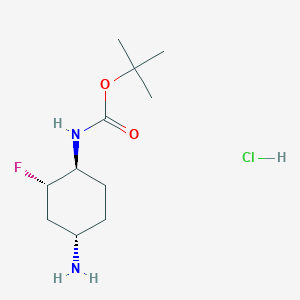
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
